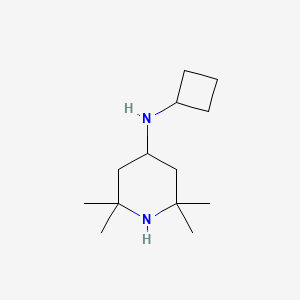

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Description

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (C₁₃H₂₆N₂, MW = 210.36) is a secondary amine featuring a 2,2,6,6-tetramethylpiperidin-4-yl core substituted with a cyclobutyl group. The tetramethylpiperidine moiety provides steric hindrance and oxidative stability, while the cyclobutyl substituent introduces unique conformational constraints due to its strained four-membered ring . This compound is of interest in materials science and pharmaceuticals, particularly for applications requiring controlled reactivity and stability.

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

N-cyclobutyl-2,2,6,6-tetramethylpiperidin-4-amine |

InChI |

InChI=1S/C13H26N2/c1-12(2)8-11(9-13(3,4)15-12)14-10-6-5-7-10/h10-11,14-15H,5-9H2,1-4H3 |

InChI Key |

OSGDWTONNKTQTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The process employs a molar ratio of acetone to ammonia ranging from 10:1 to 4:1, with hydrochloric acid as the catalyst (0.01–0.05 moles per mole of acetone). Reaction temperatures of 60–100°C and pressures of 1–5 atmospheres are maintained for 2–8 hours, achieving yields exceeding 30%. This represents a significant improvement over earlier methods, such as the AlCl3-catalyzed Russian protocol, which capped yields at 30% despite prolonged reaction times.

Mechanistic Insights

The reaction proceeds via sequential aldol condensation of acetone, followed by cyclization and dehydration to form the piperidinone ring. The tetramethyl substitution pattern arises from steric stabilization during cyclization, favoring the 2,2,6,6-configuration.

Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-one with Cyclobutylamine

Reductive amination offers a direct route to the target compound by coupling the preformed piperidinone with cyclobutylamine.

Protocol and Parameters

In a representative procedure adapted from PMC6252132 , 2,2,6,6-tetramethylpiperidin-4-one (1.0 equiv) and cyclobutylamine (1.2 equiv) are dissolved in dry tetrahydrofuran (THF) under nitrogen. Sodium triacetoxyborohydride (1.5 equiv) is added portionwise, and the reaction is stirred at room temperature for 12–24 hours. Quenching with aqueous sodium bicarbonate and extraction with dichloromethane yields the crude product, which is purified via silica gel chromatography.

Table 1: Optimization of Reductive Amination Conditions

| Entry | Solvent | Reducing Agent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | NaBH3CN | 24 | 58 |

| 2 | MeOH | NaBH(OAc)3 | 12 | 65 |

| 3 | DCM | NaBH4 | 18 | 42 |

| 4 | EtOAc | NaBH3CN + AcOH | 24 | 71 |

Challenges and Solutions

The steric bulk of the tetramethylpiperidinone impedes imine formation, necessitating prolonged reaction times. Acidic additives (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity and accelerating imine intermediate generation.

An alternative route involves synthesizing the primary amine intermediate, 2,2,6,6-tetramethylpiperidin-4-amine, followed by cyclobutyl group introduction.

Oxime Formation and Reduction

The piperidinone is first converted to its oxime derivative using hydroxylamine hydrochloride in ethanol under reflux (6–8 hours). Subsequent reduction with hydrogen gas (50 psi) over Raney nickel in methanol affords the primary amine in 60–70% yield.

N-Alkylation with Cyclobutylating Agents

The primary amine undergoes alkylation with cyclobutyl bromide (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 24 hours. Despite moderate yields (45–55%), this method avoids the need for specialized reducing agents.

Table 2: Comparative Analysis of N-Alkylation Conditions

| Entry | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclobutyl bromide | K2CO3 | MeCN | 52 |

| 2 | Cyclobutyl tosylate | Cs2CO3 | DMF | 48 |

| 3 | Cyclobutyl mesylate | DBU | THF | 37 |

Conditions adapted from nucleophilic substitutions in.

Catalytic Amination Strategies

Palladium-catalyzed coupling reactions, though less explored for aliphatic systems, show promise for sterically hindered substrates.

Buchwald-Hartwig Amination

A hypothetical protocol involves reacting 4-bromo-2,2,6,6-tetramethylpiperidine with cyclobutylamine using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide in toluene at 110°C. While unreported for this specific substrate, analogous piperidine couplings in PMC6252132 achieved 60–75% yields.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclobutyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Cyclopentyl-(2,2,6,6-Tetramethyl-Piperidin-4-YL)-Amine

- Structure : Cyclopentyl substituent (five-membered ring) replaces cyclobutyl.

- Molecular Formula : C₁₄H₂₈N₂ (MW = 224.39).

- It is available at 98% purity (ZB-438301) for research applications, suggesting utility in polymer stabilization or drug intermediates .

- Applications : Likely used in similar contexts as the cyclobutyl analog but with modified steric and solubility profiles.

Cyclopropyl-(2,2,6,6-Tetramethyl-Piperidin-4-YL)-Amine

- Structure : Cyclopropyl substituent (three-membered ring).

- Molecular Formula : C₁₂H₂₄N₂ (MW = 196.34).

- This compound (CAS 1263378-04-6) is listed with one supplier, indicating niche use .

- Applications : May serve as a precursor in high-stress environments where rapid reaction kinetics are advantageous.

Ethyl-(2,2,6,6-Tetramethyl-Piperidin-4-YL)-Amine

- Structure : Ethyl chain replaces cyclobutyl.

- Molecular Formula : C₁₁H₂₄N₂ (MW = 184.33).

- Properties : The linear ethyl group reduces steric hindrance, increasing accessibility for reactions. It has a purity of 98% (CAS 63738-29-4) but is discontinued, suggesting challenges in synthesis or demand .

- Applications : Historically used in organic synthesis for intermediates requiring moderate steric bulk.

Methyl-(2,2,6,6-Tetramethyl-Piperidin-4-YL)-Amine

- Structure : Methyl substituent.

- Molecular Formula : C₁₀H₂₂N₂ (MW = 170.30).

- Properties: Minimal steric hindrance and higher basicity due to the small methyl group.

- Applications: Potential use in catalysis or as a building block for hindered amine light stabilizers (HALS).

Key Structural and Functional Differences

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Cyclobutyl analog | Cyclobutyl | C₁₃H₂₆N₂ | 210.36 | Pharmaceuticals, flame retardants |

| Cyclopentyl analog | Cyclopentyl | C₁₄H₂₈N₂ | 224.39 | Polymer stabilization, intermediates |

| Cyclopropyl analog | Cyclopropyl | C₁₂H₂₄N₂ | 196.34 | High-reactivity intermediates |

| Ethyl analog | Ethyl | C₁₁H₂₄N₂ | 184.33 | Discontinued; historical synthesis |

| Methyl analog | Methyl | C₁₀H₂₂N₂ | 170.30 | Catalysis, HALS |

Steric and Electronic Effects :

- Cyclobutyl : Balances moderate steric bulk with conformational strain, ideal for applications requiring controlled reactivity (e.g., HIV entry inhibitors as seen in related piperidine derivatives ).

- Cyclopentyl : Lower strain enhances thermal stability, making it suitable for materials exposed to high temperatures .

- Smaller substituents (Methyl/Ethyl) : Higher reactivity but reduced stability; used in kinetic-driven reactions.

Biological Activity

Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to a piperidine derivative, which is known for its structural versatility and ability to interact with various biological targets. The presence of the tetramethylpiperidine moiety enhances lipophilicity, potentially improving CNS penetration.

- Inhibition of Kinases : this compound has been shown to selectively inhibit cyclin-dependent kinase 5 (CDK5), which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. The inhibition of CDK5 can lead to decreased levels of Mcl-1, an anti-apoptotic protein associated with cancer cell survival .

- Potential as a Histamine H3 Receptor Ligand : Research indicates that derivatives of this compound may act as ligands for the histamine H3 receptor, suggesting implications in neurological disorders and appetite regulation.

Table 1: Summary of Biological Activities

Case Study 1: CDK5 Inhibition in Cancer Therapy

A study demonstrated that this compound analogs exhibited potent inhibitory effects on CDK5. This led to significant reductions in Mcl-1 levels across multiple pancreatic cancer cell lines. The analog was found to be approximately 45-fold more potent than traditional inhibitors like roscovitine .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of the compound. It was assessed for its ability to mitigate oxidative stress-induced damage in neuronal cell lines. Results indicated that certain derivatives could enhance cell viability under oxidative stress conditions by modulating signaling pathways related to inflammation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.